molecular formula C22H23N3O4 B2518887 [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 892308-55-3

[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2518887
CAS No.: 892308-55-3
M. Wt: 393.443
InChI Key: SXFUIPORGRGZJN-UHFFFAOYSA-N
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Description

[(2-Ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic derivative of the 1,8-naphthyridine scaffold, a heterocyclic system known for diverse pharmacological activities. The compound features a 1,8-naphthyridine core substituted at positions 1 (ethyl), 3 (carboxylate ester), and 7 (methyl), with a [(2-ethylphenyl)carbamoyl]methyl group esterified at the 3-carboxylate position. Its synthesis likely follows established routes for analogous 1,8-naphthyridines, such as bromination, substitution, and hydrolysis, as seen in the preparation of related esters like ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (compound 2) .

Properties

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-15-8-6-7-9-18(15)24-19(26)13-29-22(28)17-12-25(5-2)21-16(20(17)27)11-10-14(3)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFUIPORGRGZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carbamoyl group: This step involves the reaction of the naphthyridine core with an isocyanate derivative to form the carbamoyl group.

    Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds.

Scientific Research Applications

[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used in the development of advanced materials with specific electronic properties.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis and interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

Structural and Functional Modifications

Key structural variations among 1,8-naphthyridine derivatives influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (R1, R3, R7) Key Features/Applications Reference
[(2-Ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate R1: Ethyl; R3: [(2-Ethylphenyl)carbamoyl]methyl ester; R7: Methyl Potential bioactivity inferred from carbamate ester; no direct pharmacological data N/A
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (2 ) R1: Ethyl; R3: Ethyl ester; R7: Methyl Intermediate for bromination (e.g., compound 3 ); foundational synthesis step
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid R1: 4-Fluorophenyl; R3: COOH; R6: Cl; R7: F Antibacterial candidate; optimized synthesis (mild conditions, high yield)
7-Benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (NCA) R1: Ethyl; R3: COOH; R7: Benzyl Potent locomotor stimulant; acts via catecholamine-dependent mechanisms
Ethyl 7-methyl-4-thioxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate R3: Ethyl ester; R4: Thioxo; R7: Methyl Thiolated analog; demonstrates reactivity for further functionalization

Crystallographic and Analytical Data

Crystallographic studies of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate () confirm the planar 1,8-naphthyridine core and hydrogen-bonding interactions stabilizing the structure. Such data are critical for understanding the conformational flexibility of related esters, including the target compound .

Biological Activity

The compound [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of naphthyridine, a class of compounds recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for this compound is C24H26N2O3C_{24}H_{26}N_{2}O_{3}, with a molecular weight of approximately 402.48 g/mol. The synthesis typically involves multi-step organic reactions, often utilizing microwave-assisted methods to enhance yield and reduce reaction times. For instance, similar naphthyridine derivatives have been synthesized efficiently using microwave technology, which allows for rapid heating and improved reaction conditions .

Antimicrobial Properties

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Nalidixic AcidE. coli8 µg/mL
TosufloxacinS. aureus4 µg/mL
TrovafloxacinP. aeruginosa2 µg/mL
[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo...Staphylococcus spp.TBD

Antitumor Activity

In addition to antimicrobial effects, naphthyridine derivatives have shown promising antitumor activity. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines in vitro.

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo... on A549 lung cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. They have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.

The biological activities of [(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo... are believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : They may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest.
  • Cytokine Modulation : Reduction in inflammatory cytokine levels contributes to their anti-inflammatory effects.

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